molecular formula C12H9BrClNO B1412430 2-(Benzyloxy)-5-bromo-3-chloropyridine CAS No. 1289121-39-6

2-(Benzyloxy)-5-bromo-3-chloropyridine

Cat. No.: B1412430
CAS No.: 1289121-39-6
M. Wt: 298.56 g/mol
InChI Key: JRCHXPZXZAGRHM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-3-chloropyridine is an organic compound with the molecular formula C12H9BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of benzyloxy, bromo, and chloro substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-chloropyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic substitution of a suitable pyridine derivative with benzyl alcohol in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-3-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, with conditions involving bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(Benzyloxy)-5-bromo-3-chloropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-3-chloropyridine involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bromo and chloro substituents can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-5-bromo-3-chloropyridine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-bromo-3-chloro-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCHXPZXZAGRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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